molecular formula C24H27N5O4S B10951599 3,6-dicyclopropyl-1-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-1-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10951599
M. Wt: 481.6 g/mol
InChI Key: OUZFBFNOFLHPHF-UHFFFAOYSA-N
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Description

3,6-DICYCLOPROPYL-1-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route often starts with the preparation of the pyrazole and pyridine precursors, which are then fused together under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,6-DICYCLOPROPYL-1-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3,6-DICYCLOPROPYL-1-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-DICYCLOPROPYL-1-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:

Uniqueness

3,6-DICYCLOPROPYL-1-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dicyclopropyl and morpholinosulfonylphenyl groups differentiates it from other similar compounds and contributes to its potential therapeutic applications .

Properties

Molecular Formula

C24H27N5O4S

Molecular Weight

481.6 g/mol

IUPAC Name

3,6-dicyclopropyl-1-methyl-N-(4-morpholin-4-ylsulfonylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H27N5O4S/c1-28-23-21(22(27-28)16-4-5-16)19(14-20(26-23)15-2-3-15)24(30)25-17-6-8-18(9-7-17)34(31,32)29-10-12-33-13-11-29/h6-9,14-16H,2-5,10-13H2,1H3,(H,25,30)

InChI Key

OUZFBFNOFLHPHF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C(=N1)C6CC6

Origin of Product

United States

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